molecular formula C10H11ClN2 B11423053 6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane CAS No. 329350-83-6

6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane

Cat. No.: B11423053
CAS No.: 329350-83-6
M. Wt: 194.66 g/mol
InChI Key: IOHAMVOYZGHDOF-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-1,5-diazabicyclo[310]hexane is a bicyclic compound that contains a diazabicyclohexane core with a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane typically involves the annulation of a cyclopropane ring to a pyrrole or cyclopropane ring. One common method is the metal-mediated cyclopropanation of chain enynes, which relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of photoredox catalysis and blue LED irradiation has also been reported to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane is unique due to its specific structural features, such as the chlorophenyl substituent and the diazabicyclohexane core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

329350-83-6

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

6-(4-chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane

InChI

InChI=1S/C10H11ClN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13(10)12/h2-5,10H,1,6-7H2

InChI Key

IOHAMVOYZGHDOF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(N2C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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